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molecular formula C14H4N8O13 B1253457 2,5-Dipicryl-1,3,4-oxadiazole

2,5-Dipicryl-1,3,4-oxadiazole

Cat. No. B1253457
M. Wt: 492.23 g/mol
InChI Key: WHHNFHDJLGLCHO-UHFFFAOYSA-N
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Patent
US04777258

Procedure details

To 7.4 g (0.0145 mol) of N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine and 65 ml of 1,2-dichloroethane stirred in a 200 ml round bottom flask was added 7.4 g (0.0355 mol) of phosphorus pentachloride. The mixture was heated to reflux temperature in an oil bath and was held at this temperature for 2.5 hrs. The mixture was cooled to room temperature and the insoluble material (3.2 g of crude 2,5-dipicryl-1,3,4-oxadiazole, mp 318° C. (dec), was removed by filtration. The crude oxadiazole was dissolved in boiling acetone (300 ml), the solution was filtered and the filtrate was concentrated by distillation until much of the acetone had been removed and an appreciable amount of crystals had formed. Methanol was slowly added with continued distillation until the distillate temperature approached 65° C. The mixture was cooled to room temperature and filtered to give 2.9 g of pure 2,5-dipicryl1,3,4-oxadiazole, mp 335° C. (vigorous decomposition). NMR (DMSO-d6):9.52 (s).
Name
N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:30]=[C:29]([N+:31]([O-:33])=[O:32])[CH:28]=[C:27]([N+:34]([O-:36])=[O:35])[C:5]=1[C:6]([NH:8][NH:9][C:10](=[O:26])[C:11]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:14]([N+:20]([O-:22])=[O:21])=[CH:13][C:12]=1[N+:23]([O-:25])=[O:24])=O)([O-:3])=[O:2].ClCCCl.P(Cl)(Cl)(Cl)(Cl)Cl>CO>[C:5]1([C:6]2[O:26][C:10]([C:11]3[C:12]([N+:23]([O-:25])=[O:24])=[CH:13][C:14]([N+:20]([O-:22])=[O:21])=[CH:15][C:16]=3[N+:17]([O-:19])=[O:18])=[N:9][N:8]=2)[C:27]([N+:34]([O-:36])=[O:35])=[CH:28][C:29]([N+:31]([O-:33])=[O:32])=[CH:30][C:4]=1[N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine
Quantity
7.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)NNC(C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])=O)C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
65 mL
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature in an oil bath
CUSTOM
Type
CUSTOM
Details
the insoluble material (3.2 g of crude 2,5-dipicryl-1,3,4-oxadiazole, mp 318° C. (dec), was removed by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The crude oxadiazole was dissolved
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by distillation until much of the acetone
CUSTOM
Type
CUSTOM
Details
had been removed
CUSTOM
Type
CUSTOM
Details
an appreciable amount of crystals had formed
CUSTOM
Type
CUSTOM
Details
approached 65° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1(=C([N+](=O)[O-])C=C([N+](=O)[O-])C=C1[N+](=O)[O-])C=1OC(=NN1)C1=C([N+](=O)[O-])C=C([N+](=O)[O-])C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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